molecular formula C20H18ClNO3 B12292973 2-Pyridinylmethyl 2,2-diphenyl-2-hydroxyacetate hydrochloride CAS No. 33335-12-5

2-Pyridinylmethyl 2,2-diphenyl-2-hydroxyacetate hydrochloride

Cat. No.: B12292973
CAS No.: 33335-12-5
M. Wt: 355.8 g/mol
InChI Key: NOIYCEVROWCGEL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridin-2-ylmethyl hydroxy(diphenyl)acetate hydrochloride(1:1) typically involves the reaction of pyridin-2-ylmethanol with diphenylacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by reacting the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Pyridin-2-ylmethyl hydroxy(diphenyl)acetate hydrochloride(1:1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridin-2-ylmethyl hydroxy(diphenyl)acetate oxides, while reduction may produce corresponding alcohols or hydrocarbons.

Scientific Research Applications

Pyridin-2-ylmethyl hydroxy(diphenyl)acetate hydrochloride(1:1) has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding due to its structural properties.

    Industry: Used in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of pyridin-2-ylmethyl hydroxy(diphenyl)acetate hydrochloride(1:1) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-2-ylmethyl acetate: Similar structure but lacks the diphenyl and hydroxy groups.

    Diphenylacetic acid: Contains the diphenyl group but lacks the pyridin-2-ylmethyl moiety.

    Pyridin-2-ylmethanol: Contains the pyridin-2-ylmethyl group but lacks the diphenylacetic acid component.

Uniqueness

Pyridin-2-ylmethyl hydroxy(diphenyl)acetate hydrochloride(1:1) is unique due to its combination of pyridine, diphenyl, and hydroxy groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

CAS No.

33335-12-5

Molecular Formula

C20H18ClNO3

Molecular Weight

355.8 g/mol

IUPAC Name

pyridin-2-ylmethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride

InChI

InChI=1S/C20H17NO3.ClH/c22-19(24-15-18-13-7-8-14-21-18)20(23,16-9-3-1-4-10-16)17-11-5-2-6-12-17;/h1-14,23H,15H2;1H

InChI Key

NOIYCEVROWCGEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)OCC3=CC=CC=N3)O.Cl

Origin of Product

United States

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